[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
Overview
Description
[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(Naphthalen-1-ylmethyl)piperidin-3-yl]methanol
- [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol
- [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Uniqueness
The unique structure of [1-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol, particularly the positioning of the piperidine rings, distinguishes it from similar compounds. This structural uniqueness can result in different binding affinities and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[1-(naphthalen-1-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-17-18-10-13-24(14-11-18)21-8-4-12-23(16-21)15-20-7-3-6-19-5-1-2-9-22(19)20/h1-3,5-7,9,18,21,25H,4,8,10-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXDUGYEFRUJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)N4CCC(CC4)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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